molecular formula C14H9N5O7 B15007458 3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B15007458
M. Wt: 359.25 g/mol
InChI Key: NMCZUKFCIXVHSZ-OVCLIPMQSA-N
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Description

3,5-Dinitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H9N5O7. It is characterized by the presence of nitro groups and a hydrazide functional group, making it a compound of interest in various chemical and biological research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-dinitrobenzoic acid hydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted hydrazides depending on the nucleophile used.

    Condensation Products: Complex hydrazone derivatives.

Scientific Research Applications

3,5-Dinitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitro-N’-(4-nitrobenzylidene)benzohydrazide: Similar structure with slight variations in the substituents.

    2-Hydroxy-3,5-dinitro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide: Contains a furan ring instead of a benzene ring.

Uniqueness

3,5-Dinitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to its specific arrangement of nitro groups and the hydrazide functional group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H9N5O7

Molecular Weight

359.25 g/mol

IUPAC Name

3,5-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9N5O7/c20-14(10-5-12(18(23)24)7-13(6-10)19(25)26)16-15-8-9-1-3-11(4-2-9)17(21)22/h1-8H,(H,16,20)/b15-8+

InChI Key

NMCZUKFCIXVHSZ-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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